An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Oxoazepan-1-yl)benzoic Acid in Biological Assays
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Oxoazepan-1-yl)benzoic Acid in Biological Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative
4-(2-Oxoazepan-1-yl)benzoic acid is a novel synthetic compound featuring a benzoic acid moiety linked to a caprolactam (azepan-2-one) ring. While direct biological data on this specific molecule is not extensively published, its structural components belong to classes of compounds with well-documented and diverse pharmacological activities. Benzoic acid and its derivatives are known to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the lactam ring also suggests potential interactions with a variety of biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of 4-(2-Oxoazepan-1-yl)benzoic acid through a series of targeted biological assays. The proposed workflows are designed to be self-validating and are grounded in established scientific principles and protocols.
Caption: Hypothesized mechanisms of action for 4-(2-Oxoazepan-1-yl)benzoic acid.
The primary hypothesized mechanisms include:
-
Enzyme Inhibition: Benzoic acid derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase (AChE), carbonic anhydrases (CAs), and protein-tyrosine phosphatases (PTPs). [3][4]* Receptor Modulation: Structurally similar compounds, specifically 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives, have been shown to act as agonists of the cannabinoid type 2 receptor (CB2), which is a key target in inflammatory pain. [5][6]* Modulation of Cellular Processes: Related molecules have demonstrated the ability to induce apoptosis in cancer cell lines and modulate protein homeostasis pathways. [2][7][8]* Transporter Interaction: Benzoic acid can influence the activity of transporters like the organic anion transporter 2 (OAT2), affecting processes such as glutamate efflux. [9]
Proposed Experimental Workflows for Mechanism of Action Elucidation
The following sections outline detailed experimental workflows to systematically test each of the primary hypotheses.
Workflow 1: Assessment of Enzyme Inhibitory Activity
Scientific Rationale: The presence of the benzoic acid scaffold suggests that 4-(2-Oxoazepan-1-yl)benzoic acid may act as an enzyme inhibitor. A panel of enzyme assays targeting enzymes known to be inhibited by benzoic acid derivatives is a logical starting point.
Caption: Workflow for assessing enzyme inhibitory activity.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
AChE enzyme solution (from electric eel)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
4-(2-Oxoazepan-1-yl)benzoic acid stock solution in DMSO
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Include a positive control (e.g., Donepezil) and a negative control (DMSO vehicle).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Expected Outcomes: A dose-dependent inhibition of AChE activity would suggest that 4-(2-Oxoazepan-1-yl)benzoic acid acts as an AChE inhibitor. Subsequent kinetic studies (e.g., Lineweaver-Burk plots) can elucidate the mode of inhibition (competitive, non-competitive, etc.).
| Parameter | Description |
| IC50 | The concentration of the compound required to inhibit 50% of the enzyme's activity. |
| Ki | The inhibition constant, providing a measure of the inhibitor's binding affinity. |
| Mode of Inhibition | Competitive, non-competitive, uncompetitive, or mixed. |
Workflow 2: Evaluation of Cannabinoid Receptor (CB2) Modulation
Scientific Rationale: The structural similarity to known CB2 agonists warrants the investigation of 4-(2-Oxoazepan-1-yl)benzoic acid's activity at this receptor. [5][6]A cell-based functional assay, such as a cAMP assay, is a standard method for assessing GPCR agonism.
Caption: Workflow for evaluating CB2 receptor modulation.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human CB2 receptor in appropriate media.
-
Seed cells in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Add varying concentrations of 4-(2-Oxoazepan-1-yl)benzoic acid and a known CB2 agonist (e.g., JWH-133) as a positive control.
-
Add forskolin to stimulate adenylate cyclase activity.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Normalize cAMP levels to the vehicle control.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the compound concentration.
-
Determine the EC50 value for the compound.
-
Expected Outcomes: A dose-dependent decrease in forskolin-stimulated cAMP levels would indicate that the compound is a CB2 receptor agonist. To confirm selectivity, a similar assay should be performed using cells expressing the CB1 receptor.
| Parameter | Description |
| EC50 | The concentration of the agonist that produces 50% of the maximal response. |
| Emax | The maximum response produced by the agonist. |
| Selectivity Ratio | The ratio of EC50 at CB1 to EC50 at CB2. |
Workflow 3: Investigation of Pro-Apoptotic Activity
Scientific Rationale: Given that some benzoic acid derivatives induce apoptosis in cancer cells, it is important to assess the potential of 4-(2-Oxoazepan-1-yl)benzoic acid to induce programmed cell death. [2][8]
Caption: Workflow for investigating pro-apoptotic activity.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed a suitable cancer cell line (e.g., MCF-7) in a 6-well plate.
-
Treat the cells with varying concentrations of 4-(2-Oxoazepan-1-yl)benzoic acid for 24-48 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control.
-
-
Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Expected Outcomes: A dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptosis) would confirm the pro-apoptotic activity of the compound. This can be further validated by measuring the activity of executioner caspases like caspase-3 and -7.
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Q1 | - | + | Necrotic |
| Q2 | + | + | Late Apoptotic |
| Q3 | - | - | Viable |
| Q4 | + | - | Early Apoptotic |
Data Interpretation and Synthesis
The data generated from these workflows should be synthesized to build a comprehensive mechanistic profile of 4-(2-Oxoazepan-1-yl)benzoic acid. A "hit" in one of the primary screening assays should be followed by more detailed secondary and tertiary assays to confirm the mechanism and elucidate the molecular details of the interaction. It is also crucial to consider potential off-target effects by screening the compound against a broader panel of receptors and enzymes.
Conclusion
This technical guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of 4-(2-Oxoazepan-1-yl)benzoic acid. By systematically testing a series of well-defined hypotheses based on the activities of its structural analogs, researchers can efficiently identify and characterize its primary biological targets and cellular effects. The proposed workflows, from initial screening to detailed mechanistic studies, will enable a thorough understanding of this novel compound's pharmacological profile, which is an essential step in its potential development as a therapeutic agent.
References
-
Gülçin, İ., & Tümer, F. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]
-
Kalogeropoulou, T., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5199. [Link]
- Ono Pharmaceutical Co., Ltd. (2004). Benzoic acid derivatives, processes for the preparation thereof and pharmaceutical agents comprising the same as active ingredient.
-
PubChem. Benzoic acid, 4-hydroxy-, 2-hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl ester. [Link]
-
Abuelizz, H. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7501. [Link]
-
Rojas-Lima, S., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]
-
Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20293-20304. [Link]
- PTC Therapeutics, Inc. (2015). Compositions of 1,2,4-oxadiazol benzoic acid compounds and methods for their use.
-
Li, J., et al. (2023). Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 66(5), 3460–3483. [Link]
-
Geyer, J., et al. (2013). Benzoic acid and specific 2-oxo acids activate hepatic efflux of glutamate at OAT2. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(2), 524-531. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, J., et al. (2023). Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. ResearchGate. [Link]
-
Al-Amiery, A. A. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
- Montedison S.p.A. (1984). Process for preparing pure benzoic acid.
-
Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]
-
Sreenivasa, S., et al. (2012). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 4(8), 3926-3932. [Link]
- PTC Therapeutics, Inc. (2008).
-
Krebs, H. A., et al. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and Environmental Microbiology, 57(12), 3410–3414. [Link]
-
Kumar, A., & Singh, P. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Kachhwaha, S. J., et al. (2002). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences, 64(6), 558-562. [Link]
-
Andersen, H. S., et al. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. The Journal of Biological Chemistry, 275(10), 7101–7108. [Link]
- Takeda Pharmaceutical Company Limited. (2012).
Sources
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoic acid and specific 2-oxo acids activate hepatic efflux of glutamate at OAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
